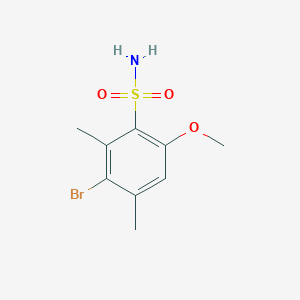

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds include catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected compounds .Scientific Research Applications

Synthesis and Characterization

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonamide serves as a precursor in the synthesis of novel compounds with potential applications in photodynamic therapy. For instance, new zinc phthalocyanines with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, have been synthesized for their potential use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications.

Photodynamic Therapy Applications

The compound's derivatives have been explored for their suitability as photosensitizers in photodynamic therapy (PDT). Studies have demonstrated that zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents shows promising photophysical and photochemical properties for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021). These properties include adequate fluorescence, singlet oxygen production, and photostability, which are essential for effective PDT.

Cell Growth and Drug Sensitivity Assays

The compound has also found applications in the development of assays for cell growth and drug sensitivity. A notable example is the modification of the tetrazolium/formazan assay for cell growth and drug sensitivity in culture, which is crucial for assessing drug effects on cell viability (Scudiero et al., 1988). This highlights the compound's role in enhancing research methodologies for evaluating therapeutic agents.

Analytical and Detection Techniques

In the field of analytical chemistry, derivatives of this compound have been utilized in gas-liquid chromatography for the detection of primary sulfonamides, showcasing its utility in developing sensitive and specific analytical methods (Vandenheuvel & Gruber, 1975).

Mechanism of Action

Properties

IUPAC Name |

3-bromo-6-methoxy-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRNTRVUVKMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)